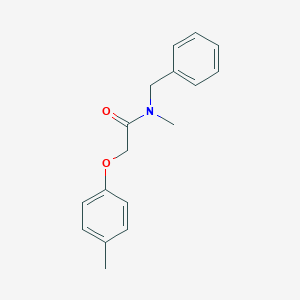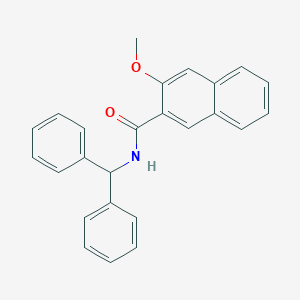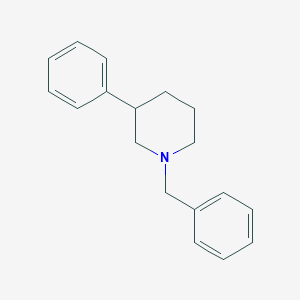![molecular formula C22H21N3O2S B295215 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B295215.png)
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a compound with potential pharmacological properties. It has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that the compound has antitumor activity and can reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in laboratory experiments.
Synthesemethoden
The synthesis of 3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves a multi-step process. The first step is the synthesis of 3-allyl-2-thioxo-4(3H)-quinazolinone from anthranilic acid. This is followed by the reaction of the thioxo compound with 2-bromoethyl isocyanate to form the intermediate compound. The final step involves the reaction of the intermediate with 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethylthiol to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against several cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H21N3O2S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one |
InChI |
InChI=1S/C22H21N3O2S/c1-2-12-25-21(27)18-9-5-6-10-19(18)23-22(25)28-15-20(26)24-13-11-16-7-3-4-8-17(16)14-24/h2-10H,1,11-15H2 |
InChI-Schlüssel |
UFLSJHIMQGXCSZ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3 |
Kanonische SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295132.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B295136.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)


![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)





![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)